Prolyl-Endopeptidase-Inhibitor 1

Übersicht

Beschreibung

Prolyl Endopeptidase Inhibitor 1, also known as Boc-Pro-prolinal, is a potent prolyl endopeptidase (PEP; PE) inhibitor . It has a K value of 15 nM and has been found to have an anti-amnesic effect . The major targets of this inhibitor are plasmin and trypsin, but it also inactivates matriptase-3/TMPRSS7 and chymotrypsin .

Chemical Reactions Analysis

Prolyl Endopeptidase Inhibitor 1 has been associated with neurodegenerative disorders, and the PEP inhibitors can restore the memory loss caused by amnesic compounds . The peptide structures determine the PEP-inhibitory activity of hydrolysates .Physical And Chemical Properties Analysis

Prolyl Endopeptidase Inhibitor 1 is a white amorphous powder with a melting point of 230 -240 °C . Its molecular formula is C113H142N26O27 .Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von Prolyl-Endopeptidase-Inhibitor 1 mit Schwerpunkt auf einzigartigen Anwendungen:

Umgestaltung der Makrophagenfunktion

Es wurde gezeigt, dass Prolyl-Endopeptidase die Makrophagenfunktion umgestaltet und als neuartiger transkriptioneller Coregulator wirkt. Dies kann die Fibrose hemmen, die eine Verdickung und Vernarbung des Bindegewebes ist, die meist durch Verletzungen verursacht wird .

Modulation der Darmmikrobiota

Die Störung des Prolyl-Endopeptidase-Gens wurde mit Verbesserungen der Darmbakterienungleichgewichte in Verbindung gebracht, die ein Ungleichgewicht der Darmmikrobiota sind, das zu verschiedenen Gesundheitsproblemen führen kann .

Hemmende Aktivität von Peptiden

Die aus Prolyl-Endopeptidase gewonnenen hemmenden Peptide wurden hinsichtlich ihres Potenzials untersucht, die Aktivität des Enzyms selbst zu hemmen, was therapeutische Anwendungen haben könnte .

Anwendungen in der Lebensmittel- und Pharmaindustrie

Prolyl-Endopeptidase aus Aspergillus niger (AN-PEP) zeichnet sich durch ihre potenziellen Anwendungen in der Lebensmittel- und Pharmaindustrie aufgrund ihrer Eigenschaften als Serinprotease aus .

Enzymatische Charakterisierung in Mikroorganismen

Die enzymatische Charakterisierung mikrobieller Prolyl-Endopeptidasen wurde untersucht, einschließlich des Verständnisses ihrer Rolle als Serinprotease und ihrer Hemmungsmechanismen .

Wirkmechanismus

Target of Action

Prolyl Endopeptidase Inhibitor 1 primarily targets Prolyl Oligopeptidase (PREP) . PREP is a protein highly expressed in the brain and is related to aging and neurodegeneration . It is also known as a post-proline cleaving enzyme or prolyl endopeptidase .

Mode of Action

Prolyl Endopeptidase Inhibitor 1 interacts with its target, PREP, by covalently binding to the enzyme, forming a tetrahedral intermediate . This interaction is similar to the reaction with natural substrates . Although PREP is regarded as a peptidase, it is proposed that it functions as a regulator of other proteins through peptide-gated direct interaction .

Biochemical Pathways

The action of Prolyl Endopeptidase Inhibitor 1 affects several biochemical pathways. For instance, it contributes to transcriptomic alterations in quiescent and M1/M2-polarized bone marrow-derived macrophages (BMDMs) and aggravates fibrosis in an experimental nonalcoholic steatohepatitis (NASH) model . It also plays a role in mitochondrial gene expression and oxidative phosphorylation .

Pharmacokinetics

It is known that the compound predominantly localizes to the macrophage nuclei .

Result of Action

The molecular and cellular effects of Prolyl Endopeptidase Inhibitor 1’s action are significant. It functions as a transcriptional coregulator, finely tuning macrophage functions . It also plays a protective role against liver fibrosis pathogenesis . Among PREP-regulated downstream genes, genes encoding profibrotic cathepsin B and D are overexpressed in BMDMs and fibrotic liver tissue .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Prolyl Endopeptidase Inhibitor 1. For instance, the cellular state and functions of macrophages, which are largely subjected to epigenetic regulation of gene expression, can affect the compound’s action . Extensive epigenetic reprogramming of macrophage cis-regulatory information and transcription factor binding have been identified in M1/M2 macrophage polarization and tissue microenvironment-induced macrophage differentiation .

Safety and Hazards

Zukünftige Richtungen

Prolyl Endopeptidase Inhibitor 1 has been found to function as a transcriptional coregulator that finely tunes macrophage functions, and plays a protective role against liver fibrosis pathogenesis . This suggests potential future directions in the treatment of liver fibrosis and other related conditions.

Biochemische Analyse

Biochemical Properties

Prolyl Endopeptidase Inhibitor 1 is known for its high affinity for prolyl endopeptidase, with a Ki value of 15 nM . This compound interacts specifically with the active site of prolyl endopeptidase, inhibiting its enzymatic activity. By doing so, Prolyl Endopeptidase Inhibitor 1 prevents the breakdown of proline-containing peptides, which can have various downstream effects on cellular processes .

Cellular Effects

Prolyl Endopeptidase Inhibitor 1 has been shown to influence several cellular processes. In particular, it has demonstrated anti-amnesic effects, suggesting its potential in cognitive enhancement . Additionally, Prolyl Endopeptidase Inhibitor 1 affects cell signaling pathways and gene expression, particularly in macrophages, where it functions as a transcriptional coregulator . This regulation can impact cellular metabolism and the overall function of the cells .

Molecular Mechanism

At the molecular level, Prolyl Endopeptidase Inhibitor 1 exerts its effects by binding to the active site of prolyl endopeptidase, thereby inhibiting its activity . This inhibition prevents the degradation of proline-containing peptides, which can lead to changes in gene expression and cellular signaling pathways . Additionally, Prolyl Endopeptidase Inhibitor 1 has been shown to interact with transcription factors, further influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prolyl Endopeptidase Inhibitor 1 have been observed to change over time. The compound is stable under specific storage conditions, such as -20°C for up to one month and -80°C for up to six months . Long-term studies have shown that Prolyl Endopeptidase Inhibitor 1 can have sustained effects on cellular function, particularly in terms of gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Prolyl Endopeptidase Inhibitor 1 vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as cognitive enhancement and anti-fibrotic properties . At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Prolyl Endopeptidase Inhibitor 1 is involved in metabolic pathways related to the degradation of proline-containing peptides . By inhibiting prolyl endopeptidase, the compound affects the levels of these peptides, which can have downstream effects on metabolic flux and metabolite levels . Additionally, Prolyl Endopeptidase Inhibitor 1 interacts with various enzymes and cofactors involved in these pathways .

Transport and Distribution

Within cells and tissues, Prolyl Endopeptidase Inhibitor 1 is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, which can affect its overall activity and function .

Subcellular Localization

Prolyl Endopeptidase Inhibitor 1 is localized to specific subcellular compartments, particularly the nuclei of macrophages . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of Prolyl Endopeptidase Inhibitor 1 is crucial for its activity and function, particularly in terms of gene regulation and cellular signaling .

Eigenschaften

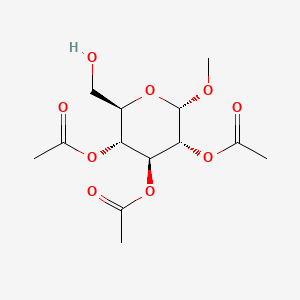

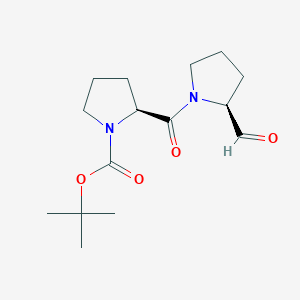

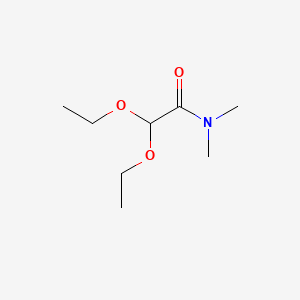

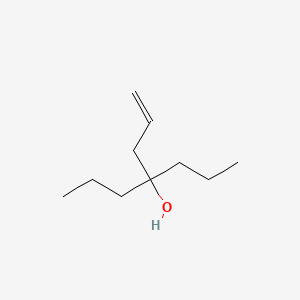

IUPAC Name |

tert-butyl (2S)-2-[(2S)-2-formylpyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c1-15(2,3)21-14(20)17-9-5-7-12(17)13(19)16-8-4-6-11(16)10-18/h10-12H,4-9H2,1-3H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCMMWKUMNGTPE-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007186 | |

| Record name | tert-Butyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86925-97-5 | |

| Record name | N-Benzyloxycarbonylprolylprolinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086925975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Phenylthio)methyl]-2-cyclopenten-1-one](/img/structure/B1595729.png)

![1-[Chloro(difluoro)methoxy]-4-nitrobenzene](/img/structure/B1595733.png)

![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)